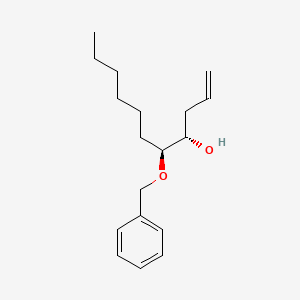
1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- is a chiral organic compound with a complex molecular structure It is characterized by the presence of an undecenyl chain, a hydroxyl group, and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- typically involves multi-step organic reactions. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
- 1-Undecen-4-ol, 5-[(2-methoxyethoxy)methoxy]-, (4S,5S)-
- (1E,4S,5S)-1-[(4R,5R)-5-{3-[(4-Methoxybenzyl)oxy]propyl}-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(methoxymethoxy)-1-undecen-4-ol
Uniqueness: 1-Undecen-4-ol, 5-(phenylmethoxy)-, (4S,5S)- is unique due to its specific stereochemistry and the presence of the phenylmethoxy group. This structural uniqueness can result in different reactivity and interactions compared to similar compounds.
Properties
CAS No. |
675127-22-7 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(4S,5S)-5-phenylmethoxyundec-1-en-4-ol |
InChI |
InChI=1S/C18H28O2/c1-3-5-6-10-14-18(17(19)11-4-2)20-15-16-12-8-7-9-13-16/h4,7-9,12-13,17-19H,2-3,5-6,10-11,14-15H2,1H3/t17-,18-/m0/s1 |
InChI Key |
GBWXITSEOBSPLL-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCC[C@@H]([C@H](CC=C)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C(CC=C)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















